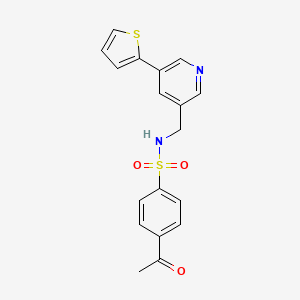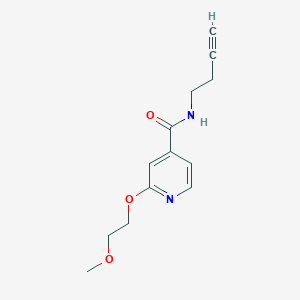
N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.282. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Chemistry and Materials Science
Isonicotinamide derivatives, including compounds structurally related to N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide, have been utilized in the directed assembly of copper(II)-carboxylates . These compounds serve as effective supramolecular reagents, facilitating the formation of inorganic–organic hybrid materials with infinite 1-D chains. Such structures are significant for materials science, demonstrating the ligand's versatility in forming consistent supramolecular motifs despite the presence of structurally diverse inorganic blocks (Aakeröy et al., 2003).
Organic and Medicinal Chemistry
In the realm of organic synthesis , isonicotinamide derivatives have shown the ability to undergo doubly dearomatising intramolecular coupling , leading to the formation of spirocyclic compounds. This process, which involves both a nucleophilic and an electrophilic heterocycle, is pivotal for creating complex molecular architectures with potential applications in drug development and organic materials (Brice & Clayden, 2009).
Antimicrobial Research
A series of imidazolidine derivatives of isonicotinamide have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, fungal strains like Candida Albicans, and against Mycobacterium tuberculosis. This highlights the potential of isonicotinamide derivatives in developing new antimicrobial agents (Patel, Paliwal, & Bhandari, 2017).
Crystal Engineering and Co-crystal Formation
Isonicotinamide's role in co-crystal formation with carboxylic acids to create multicomponent solid forms showcases its utility in crystal engineering. Such co-crystals are characterized by their robust hydrogen bonding and are studied for their potential in designing new solid-state materials with tailored properties (Lemmerer & Fernandes, 2012).
Neuroimaging and Alzheimer's Disease Research
Carbon-11 labeled isonicotinamides have been synthesized as potential PET agents for imaging the GSK-3 enzyme in Alzheimer's disease. These novel small-molecule agents are designed to non-invasively probe the activity of enzymes implicated in neurodegenerative disorders, offering insights into disease mechanisms and aiding in the development of targeted therapies (Gao, Wang, & Zheng, 2017).
Propriétés
IUPAC Name |
N-but-3-ynyl-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-4-6-15-13(16)11-5-7-14-12(10-11)18-9-8-17-2/h1,5,7,10H,4,6,8-9H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOADLGSIISWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Methoxypropoxy)methyl]phenylboronic acid](/img/structure/B2765606.png)
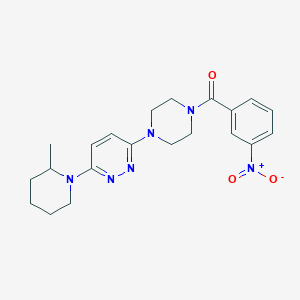
![2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2765610.png)
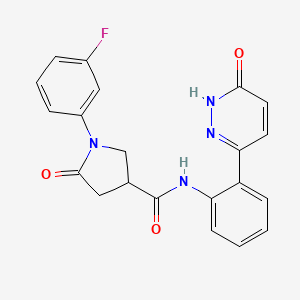

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide](/img/structure/B2765613.png)
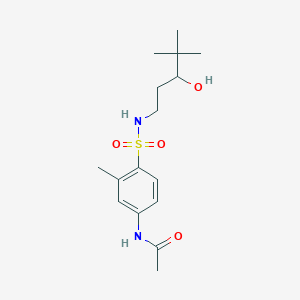
![(2E)-3-(3-{[(2Z)-3-(aminocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}phenyl)acrylic acid](/img/structure/B2765617.png)

![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)
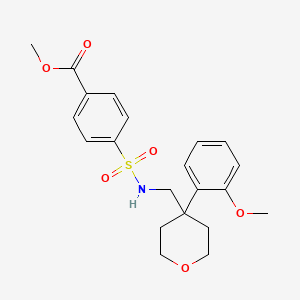
![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
